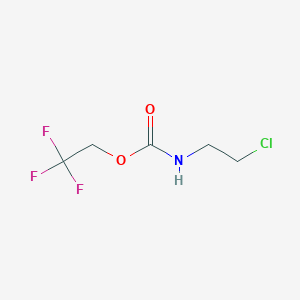

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate is a chemical compound with the molecular formula C5H7ClF3NO2 . It has a molecular weight of 205.56 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7ClF3NO2/c6-1-2-10-4(11)12-3-5(7,8)9/h1-3H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a predicted melting point of -1.03° C and a predicted boiling point of 208.1° C at 760 mmHg . Its predicted density is 1.4 g/cm3 and its refractive index is predicted to be n20D 1.39 .科学的研究の応用

Regioselective Trifluoromethylation

Trifluoromethyl groups are crucial in the development of drugs and agrochemicals due to their influence on the biological activity of molecules. Nishida et al. (2014) developed a method for the synthesis of trifluoromethyl group-containing N-heteroaromatics through regioselective addition of a trifluoromethyl nucleophile, demonstrating the importance of trifluoromethyl groups in enhancing the properties of organic compounds (Nishida et al., 2014).

Chromatographic Resolution

The structural motifs similar to "2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate" have been utilized in chromatographic optical resolution. Okamoto et al. (1990) explored the use of difluorophenylcarbamates and bis(trifluoromethyl)phenylcarbamates for high-performance liquid chromatography, highlighting their effectiveness in resolving optical isomers, which is crucial for the production of enantiopure compounds in pharmaceuticals (Okamoto et al., 1990).

Lewis Acid Catalysis

The use of scandium trifluoromethanesulfonate for acylation and esterification reactions showcases the role of fluorinated catalysts in enhancing reaction efficiency and selectivity. Ishihara et al. (1996) demonstrated its application in the selective macrolactonization of omega-hydroxy carboxylic acids, underlining the catalyst's high activity and broad applicability in organic synthesis (Ishihara et al., 1996).

Drug Design and Medicinal Chemistry

The carbamate group is integral in drug design due to its properties and stabilities, facilitating drug-target interactions. Ghosh and Brindisi (2015) discussed the increasing use of carbamates in medicinal chemistry, highlighting their design to make specific interactions through the carbamate moiety, which is crucial for the development of new therapeutic agents (Ghosh & Brindisi, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO2/c6-1-2-10-4(11)12-3-5(7,8)9/h1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANATVRZRQDTQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)

![tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2728288.png)

![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2728293.png)

![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)

![2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2728302.png)